molecular formula C22H21FN2O4 B2922669 2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886153-56-6

2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2922669
CAS No.: 886153-56-6
M. Wt: 396.418
InChI Key: CUXAICSAANQJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound with a molecular formula of C₂₂H₂₁FN₂O₄ and a monoisotopic mass of 396.1485 g/mol . The compound features a chromeno[2,3-c]pyrrole-3,9-dione core substituted with:

  • A 4-fluorophenyl group at position 1,
  • A 2-(dimethylamino)ethyl group at position 2,
  • A methoxy group at position 4.

It also contains a single stereocenter at position 1 (1S configuration), which may influence its biological activity and pharmacokinetic properties .

This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. The method supports diverse substituents, achieving yields of 43–86% and purity >95% (HPLC) . Its structural complexity and modular synthesis make it a candidate for drug discovery, particularly in libraries targeting heterocyclic bioactive molecules .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-24(2)10-11-25-19(13-4-6-14(23)7-5-13)18-20(26)16-9-8-15(28-3)12-17(16)29-21(18)22(25)27/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXAICSAANQJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to as a derivative of chromeno-pyrrole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 313.34 g/mol
  • CAS Number : 1421373-65-0

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cancer cell proliferation and survival.

Anticancer Properties

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity against these cancers .
  • Mechanistic Studies : Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells compared to controls .

Neuroprotective Effects

Recent research has also highlighted the neuroprotective effects of this compound. It appears to mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyFindingsReference
In vitro study on breast cancer cellsDemonstrated IC50 of 5 µM; induced apoptosis via caspase activation
Neuroprotection in neuronal cell culturesReduced oxidative stress markers; improved cell viability
In vivo study on xenograft modelsSignificant tumor reduction; enhanced survival rates in treated groups

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with a bioavailability estimated at around 70%. Metabolism occurs predominantly via hepatic pathways, with primary metabolites identified as hydroxylated derivatives .

Safety and Toxicology

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects reported in animal models. Long-term studies are ongoing to ascertain chronic toxicity and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, where structural variations occur primarily at three positions:

Aryl group at position 1 (e.g., 4-fluorophenyl vs. other substituted phenyl groups),

Alkyl/aminoalkyl group at position 2 (e.g., dimethylaminoethyl vs. simpler alkyl chains),

Substituents on the chromene ring (e.g., methoxy at position 6 vs. halogens or methyl groups).

Stereochemical and Functional Group Impact

  • Stereochemistry : The 1S configuration of the target compound is unique among reported analogues, which are typically racemic or lack stereochemical characterization . This feature may improve target selectivity in biological assays.
  • Methoxy vs. Halogen Substituents : The 6-methoxy group increases metabolic stability compared to 6-chloro or 6-fluoro derivatives, as methoxy groups resist oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.